molecular formula C9H17NO B14005108 Cyclononanone, oxime CAS No. 2972-02-3

Cyclononanone, oxime

Cat. No.: B14005108
CAS No.: 2972-02-3
M. Wt: 155.24 g/mol
InChI Key: DBAFMGRTCBZICI-UHFFFAOYSA-N
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Description

Cyclononanone, oxime is an organic compound with the molecular formula C9H17NO. It is an oxime derivative of cyclononanone, where the oxime functional group (-C=N-OH) is attached to the cyclononanone ring. Oximes are known for their versatility in organic synthesis and their ability to form stable complexes with various metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclononanone, oxime can be synthesized through the reaction of cyclononanone with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an ethanol solvent and requires heating to reflux for about an hour .

Industrial Production Methods

Industrial production of this compound often involves the Beckmann rearrangement, where cyclononanone oxime is converted to the corresponding amide under acidic conditions. This method is widely used due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Cyclononanone, oxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nitriles or amides.

    Reduction: Reduction of this compound can yield amines.

    Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclononanone, oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclononanone, oxime involves the formation of stable complexes with metal ions, which can catalyze various chemical reactions. The oxime group can undergo nucleophilic attack, leading to the formation of intermediates that facilitate further chemical transformations .

Comparison with Similar Compounds

Cyclononanone, oxime can be compared with other oxime derivatives such as:

  • Cyclopentanone oxime
  • Cyclohexanone oxime
  • Cycloheptanone oxime

Uniqueness

This compound is unique due to its larger ring size, which can influence its reactivity and the types of reactions it undergoes. The larger ring size can also affect its stability and the formation of complexes with metal ions .

List of Similar Compounds

Properties

CAS No.

2972-02-3

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

N-cyclononylidenehydroxylamine

InChI

InChI=1S/C9H17NO/c11-10-9-7-5-3-1-2-4-6-8-9/h11H,1-8H2

InChI Key

DBAFMGRTCBZICI-UHFFFAOYSA-N

Canonical SMILES

C1CCCCC(=NO)CCC1

Origin of Product

United States

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